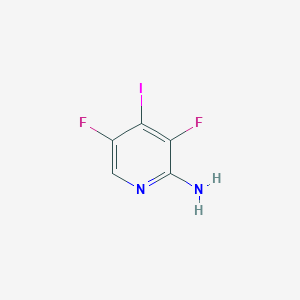

![molecular formula C18H17FN2O3S B2563607 (Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-24-6](/img/structure/B2563607.png)

(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

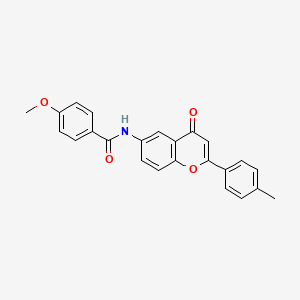

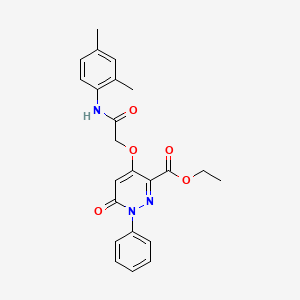

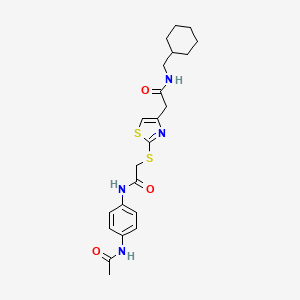

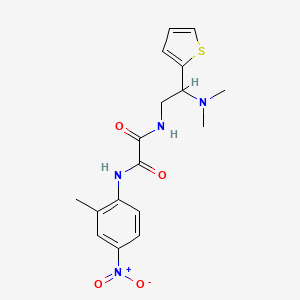

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-Parkinsonian , anti-inflammatory , and anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid has been used as a coupling agent in the synthesis of some benzothiazole derivatives .Molecular Structure Analysis

Molecular docking studies of benzothiazole derivatives with various receptors have shown good binding interactions . These studies are crucial in the design and development of potent antagonists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound often influence its pharmacokinetic and metabolic behaviors in the body . Parameters for Lipinski’s rule of 5, which predicts the drug-likeness of a compound, were calculated computationally for some benzothiazole derivatives, and none of the synthesized compounds violated Lipinski’s rule .Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

One significant application of benzothiazole derivatives is in the development of fluorescent sensors for metal ions. For instance, benzimidazole and benzothiazole conjugated Schiff base compounds have been explored for their solvatochromic behavior and ability to detect metal ions like Al3+ and Zn2+ due to their appreciable absorption and emission spectral changes upon coordination. These compounds exhibit large Stokes shifts and enhanced emissive properties in aggregated states, showcasing their potential as sensitive and selective fluorescent sensors (G. Suman et al., 2019).

Antimicrobial Agents

Compounds containing benzothiazole and thiazolidine structures have shown promising antimicrobial properties. New 5-arylidene derivatives bearing a fluorine atom and synthesized via microwave-induced methods demonstrated enhanced antimicrobial activity against various bacterial and fungal strains. The presence of the fluorine atom in these compounds plays a crucial role in augmenting their antimicrobial efficacy (N. Desai et al., 2013).

Heterocyclic Compound Synthesis

The molecule serves as a precursor in the synthesis of a range of heterocyclic compounds that exhibit biological activities. For example, synthesis strategies have been developed for creating fluorobenzamides containing thiazole and thiazolidine, which are evaluated for their potential as antimicrobial analogs. These strategies involve condensation reactions leading to compounds with enhanced antimicrobial properties, highlighting the versatility of benzothiazole derivatives in synthesizing biologically active compounds (N. Desai et al., 2013).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been known to exhibit a variety of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .

Mode of Action

It is known that benzothiazole derivatives can interact with various targets and cause changes in their function .

Biochemical Pathways

Benzothiazole derivatives have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .

Result of Action

Benzothiazole derivatives have been found to possess a wide range of biological activities .

Orientations Futures

The future directions in the research of benzothiazole derivatives could involve further studies to confirm their binding with various receptors and to explore their potential as therapeutic agents for various diseases . Additionally, the development of new synthetic methods for the production of these compounds could also be a focus of future research .

Propriétés

IUPAC Name |

4-fluoro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S/c1-23-10-9-21-15-8-7-14(24-2)11-16(15)25-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCCGPBJEGXMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide](/img/structure/B2563524.png)

![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2563526.png)

![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)

![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)

![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)

![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)